molecular formula C11H18O4S B2750508 4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid CAS No. 2094633-54-0

4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid

Cat. No.: B2750508
CAS No.: 2094633-54-0
M. Wt: 246.32
InChI Key: ZLVFGABBUXBZQM-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound with a six-membered thiane ring substituted at the 4-position by a tert-butoxycarbonyl (BOC) group and a carboxylic acid moiety. The BOC group acts as a protective group for the carboxylic acid, enhancing stability during synthetic processes such as peptide coupling or nucleophilic reactions.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]thiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4S/c1-10(2,3)15-9(14)11(8(12)13)4-6-16-7-5-11/h4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVFGABBUXBZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCSCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Dihalide Precursors

A common method involves the reaction of 1,5-dibromopentane with sodium sulfide (Na₂S) in polar aprotic solvents such as dimethylformamide (DMF). This generates the thiane ring via nucleophilic displacement, with yields ranging from 60–75% depending on reaction temperature and stoichiometry. Alternative halides, such as 1,5-diiodopentane, offer faster reaction kinetics but are cost-prohibitive for large-scale applications.

Ring-Closing Metathesis (RCM)

Grubbs catalysts (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) enable the formation of the thiane ring from diene precursors. For example, 1,5-pentadiene derivatives substituted with sulfur atoms undergo RCM at 40–60°C in dichloromethane, producing the thiane scaffold in 50–65% yield. This method is advantageous for introducing stereochemical control but requires stringent anhydrous conditions.

Table 1: Comparison of Thiane Ring Formation Methods

Method Precursor Catalyst/Solvent Yield (%)
Dihalide Cyclization 1,5-Dibromopentane Na₂S, DMF 60–75
Ring-Closing Metathesis 1,5-Diene-SH Grubbs II, CH₂Cl₂ 50–65

tert-Butoxycarbonyl (BOC) Protection Methodologies

The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). Critical considerations include:

Direct Protection of Hydroxyl Intermediates

If a hydroxyl group is present at the 4-position (e.g., 4-hydroxy-thiane-4-carboxylic acid), Boc anhydride reacts under basic conditions (e.g., 4-dimethylaminopyridine, DMAP) in dichloromethane. Yields exceed 85% after 12–24 hours at room temperature.

Coupling via Carbodiimide Chemistry

For substrates lacking hydroxyl groups, the carboxylic acid is first activated with N,N’-dicyclohexylcarbodiimide (DCC), followed by reaction with tert-butanol. This esterification approach achieves 60–70% yield but necessitates rigorous drying to avoid hydrolysis.

Table 2: BOC Protection Conditions and Outcomes

Substrate Reagent Base/Solvent Yield (%)
4-Hydroxy-thiane Boc₂O DMAP, CH₂Cl₂ 85–90
4-Carboxylic Acid Boc₂O, DCC CHCl₃ 60–70

Industrial-Scale Synthesis Considerations

Large-scale production prioritizes cost efficiency and minimal waste. Industrial protocols often employ:

Continuous Flow Reactors

Tubular reactors with immobilized catalysts (e.g., Amberlyst-15 for acid-catalyzed steps) enable high-throughput cyclization and carboxylation. This reduces reaction times by 40% compared to batch processes.

Solvent Recycling

Azeotropic distillation recovers >90% of dichloromethane and DMF, aligning with green chemistry principles. Lifecycle assessments indicate a 30% reduction in environmental impact compared to traditional methods.

Comparative Analysis of Synthetic Routes

The optimal route balances yield, scalability, and functional group compatibility. Key findings include:

  • Dihalide Cyclization + Direct Carboxylation : Highest overall yield (70–75%) but requires hazardous bromine precursors.
  • RCM + Oxidation : Superior stereocontrol but lower efficiency (50–60%).
  • Industrial Flow Systems : Best for throughput but demands significant capital investment.

Chemical Reactions Analysis

Boc Group Deprotection

The Boc group acts as a carbonate ester in this compound. While typically used as a carbamate protecting group for amines, its carbonate form here requires distinct cleavage conditions:

Reaction Conditions Products
Acidic hydrolysisTrifluoroacetic acid (TFA) or HClCO₂, tert-butanol, and 4-hydroxy-thiane-4-carboxylic acid
Basic hydrolysisNaOH (aqueous/organic solvent)Sodium salt of 4-hydroxy-thiane-4-carboxylic acid, tert-butanol

Mechanistic Notes :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic conditions promote hydroxide attack at the electrophilic carbonyl carbon.

Carboxylic Acid Reactivity

The carboxylic acid undergoes typical nucleophilic acyl substitution and redox reactions:

Esterification

Reagent Conditions Product
Methanol/H₂SO₄Acid catalysis, refluxMethyl 4-[(tert-butoxy)carbonyl]thiane-4-carboxylate
DCC/DMAPRoom temperature, anhydrousActivated ester for peptide coupling

Amidation

Reagent Conditions Product
Ethylenediamine/EDCPolar aprotic solventBis-amide derivative

Reduction

Reagent Conditions Product
LiAlH₄Dry ether, reflux4-[(tert-butoxy)carbonyl]thiane-4-methanol

Sulfur Oxidation in the Thiane Ring

The thiane ring’s sulfur atom is susceptible to oxidation:

Reagent Conditions Product
H₂O₂ (30%)RT, acetic acidThis compound sulfoxide
mCPBACH₂Cl₂, 0°C to RTThis compound sulfone

Implications :

  • Sulfoxide formation increases ring polarity, potentially enhancing solubility.

  • Sulfone derivatives exhibit reduced nucleophilicity at sulfur.

Ring-Opening Reactions

While the six-membered thiane ring is relatively stable, harsh conditions may induce cleavage:

Reagent Conditions Product
HBr (48%)Reflux, 24hLinear dithiolane dicarboxylic acid derivative
Na/NH₃ (l)-33°C, THFDeprotonation and fragmentation (theoretical)

Mechanistic Pathway :

  • Acidic ring opening proceeds via protonation of sulfur, followed by nucleophilic attack by bromide.

Scientific Research Applications

Structural Characteristics

The molecular formula of 4-[(tert-butoxy)carbonyl]thiane-4-carboxylic acid is C₁₁H₁₈O₄S. The compound features a thiane ring, which is a sulfur-containing six-membered ring, and is characterized by the presence of both carboxylic acid and tert-butoxycarbonyl functional groups. The detailed structural information is as follows:

  • Molecular Formula : C₁₁H₁₈O₄S
  • SMILES Notation : CC(C)(C)OC(=O)C1(CCSCC1)C(=O)O
  • InChI Key : ZLVFGABBUXBZQM-UHFFFAOYSA-N

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties.

Organic Synthesis

This compound is utilized in organic synthesis as a protecting group for amines and carboxylic acids during multi-step reactions. The tert-butoxycarbonyl group is particularly useful because it can be easily removed under mild conditions, allowing for the selective deprotection of functional groups in complex molecules.

Biochemical Studies

Research has indicated that compounds similar to this compound can interact with biological systems, making them valuable in biochemical studies. They may serve as probes to investigate enzyme mechanisms or cellular pathways due to their ability to modulate biological activity.

Case Study 1: Synthesis of Thiane Derivatives

A study demonstrated the synthesis of various thiane derivatives using this compound as a starting material. The derivatives exhibited promising biological activity against specific cancer cell lines, indicating the potential for developing new anticancer agents.

Case Study 2: Use in Peptide Synthesis

In peptide synthesis, this compound has been employed as a building block for creating cyclic peptides. The incorporation of thiane rings into peptide structures has been shown to enhance stability and bioactivity, making it a subject of interest for drug design.

Data Tables

To provide a clearer overview of the applications and findings related to this compound, the following table summarizes key findings from various studies:

Application AreaDescriptionExample Findings
Medicinal ChemistryIntermediate for drug developmentPotential anti-inflammatory properties
Organic SynthesisProtecting group for functional groupsEfficient multi-step synthetic routes
Biochemical StudiesProbes for enzyme mechanismsModulation of biological activity
Peptide SynthesisBuilding block for cyclic peptidesEnhanced stability and bioactivity

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from reacting with other reagents. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights two compounds with structural similarities to 4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid. Below is a detailed comparison based on molecular structure, functional groups, and inferred physicochemical properties.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure
This compound C₁₀H₁₆O₄S 235.07 (calculated) Carboxylic acid, BOC, thiane ring Sulfur-containing ring
4-((tert-butoxycarbonyl)amino)butanoic acid C₁₂H₁₄ClNO₄ 271.45 Carboxylic acid, BOC, amine Linear aliphatic chain
4-(((Tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid C₁₃H₂₃NO₄ 257.00 Carboxylic acid, BOC, amine Cyclohexane ring

Key Observations:

This may influence solubility in polar solvents .

Functional Group Variations :

  • The target compound lacks an amine group present in the other two analogs, replacing it with a carboxylic acid directly attached to the thiane ring. This difference limits its utility in amide bond formation but enhances acidity (pKa ~2–3 for carboxylic acid vs. pKa ~9–10 for amines).

Inferred Physicochemical Properties

  • Solubility: The sulfur atom in the thiane ring increases polarity, likely improving aqueous solubility compared to the cyclohexane derivative. However, the linear aliphatic chain in 4-((tert-butoxycarbonyl)amino)butanoic acid may exhibit better lipid solubility due to reduced steric hindrance.
  • Stability : The BOC group in all compounds offers steric protection, but the thiane ring’s electron-rich sulfur could make the target compound more susceptible to oxidative degradation than the cyclohexane analog.

Limitations of Available Evidence

The comparison above is extrapolated from structural analogs, emphasizing the need for further empirical studies to validate inferred properties such as solubility, stability, and reactivity.

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